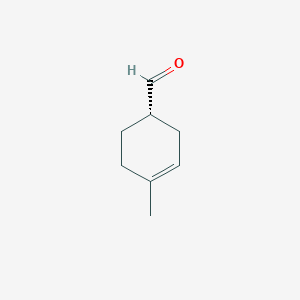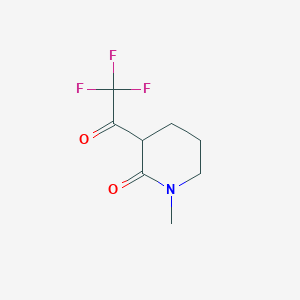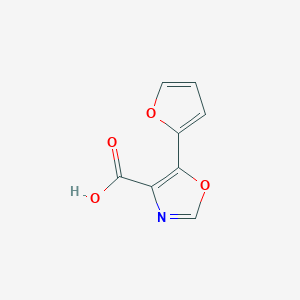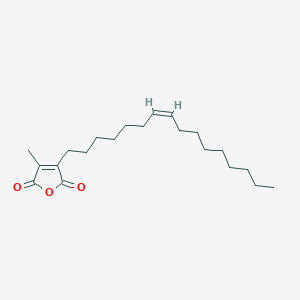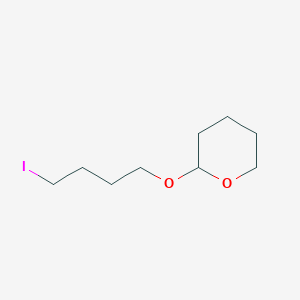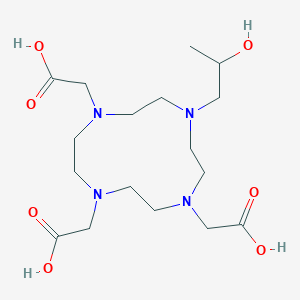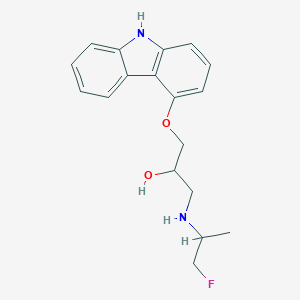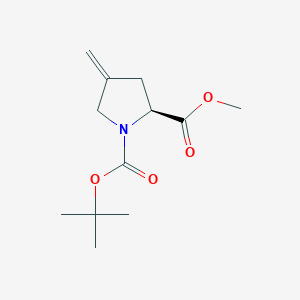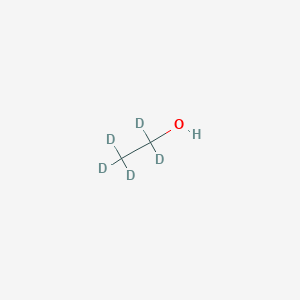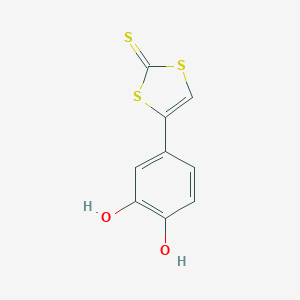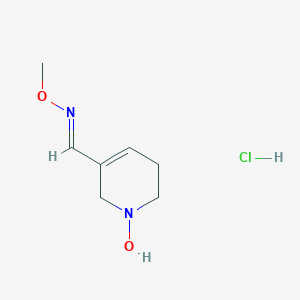
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-, also known as pyridoxal isonicotinoyl hydrazone (PIH), is a chelator that has been extensively studied for its potential therapeutic applications. PIH is a synthetic compound that has been developed as an iron chelator, which means it has the ability to bind to iron ions in the body and remove them. It has been studied for its potential use in treating a variety of diseases, including cancer, neurodegenerative disorders, and iron overload diseases.
Mechanism Of Action
PIH works by binding to iron ions in the body, which helps to remove excess iron from the body. This is important because excess iron can lead to oxidative damage and inflammation, which can contribute to the development of various diseases. In addition, PIH has been shown to have anti-tumor properties, which may be due to its ability to inhibit the growth of cancer cells.
Biochemical And Physiological Effects
PIH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. In addition, PIH has been shown to have anti-inflammatory properties, and to reduce oxidative stress in the body. PIH has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using PIH in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, PIH has been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. One limitation of using PIH in lab experiments is that it can be toxic at high concentrations, which means that careful dosing is required.
Future Directions
There are many potential future directions for research on PIH. One area of research could be to investigate its potential use in combination with other therapies for cancer treatment. Another area of research could be to investigate its potential use in treating other diseases, such as iron overload diseases and neurodegenerative disorders. Additionally, further research could be done to investigate the mechanisms of action of PIH, and to identify potential new therapeutic targets.
Synthesis Methods
PIH can be synthesized through a multi-step process. The first step involves the reaction of pyridine-2-carboxaldehyde with isonicotinic acid hydrazide to form 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- isonicotinoyl hydrazone. The product is then purified and converted to the monohydrochloride salt form.
Scientific Research Applications
PIH has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and lung cancer. PIH has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, PIH has been studied for its ability to chelate iron in the body, and has been investigated as a potential treatment for iron overload diseases, such as hemochromatosis.
properties
CAS RN |
145427-94-7 |
|---|---|
Product Name |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- |
Molecular Formula |
C7H13ClN2O2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |
InChI Key |
RSVMVWPICZVBAS-HAAWTFQLSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
CON=CC1=CCCN(C1)O.Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)O.Cl |
synonyms |
1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



